2-(benzyloxymethyl)-3,4-dihydro-2H-pyran
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and yields. The synthesis of a compound can often be found in the scientific literature .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of these reactions .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s reactivity and stability .Scientific Research Applications
Synthesis and Biological Activity
- β-Lapachone Derivatives : A study focused on synthesizing derivatives of β-lapachone, a naturally occurring compound related to 3,4-dihydro-2H-pyran. These derivatives were evaluated for their activities in tumor models, including their ability to inhibit RNA-dependent DNA polymerase and impact on the survival time of mice with Rauscher leukemia (Schaffner-Sabba et al., 1984).
Synthesis Methods
One-Pot Synthesis of 2-Amino-4H-Pyrans : The development of an efficient one-pot synthesis method for 2-amino-4H-pyran derivatives, which are significant in medicinal chemistry, was reported. This method involved reactions that yielded compounds used as anti-cancer and antihypertensive agents (Zonouzi et al., 2006).
Multi-Component Synthesis Approach : A study described a novel, efficient one-pot, two-step synthesis approach for certain dihydrothiazol-4-yl and dihydro-2H-pyran derivatives. These compounds hold potential in various chemical applications due to their structure and synthesis process (Bade & Vedula, 2015).
Antioxidative and Antihypertensive Activities
- Antioxidative O-Heterocyclic Analogues : Research on the intertidal seaweed Sargassum wightii led to the discovery of antioxidative O-heterocyclic analogues containing the 2H-pyran structure. These compounds showed potential as natural antioxidant and antihypertensive agents (Maneesh & Chakraborty, 2018).
Polymer Synthesis
- Polymerization of 2H-Pyrans : A study detailed the ring-opening polymerization of various substituted 3,4-dihydro-2H-pyrans, leading to the synthesis of alternating head-to-head vinyl copolymers. These polymers exhibit unique thermal and physical properties, making them of interest in materials science (Lee & Cho, 1987).
Synthetic Applications
- 2H-Pyran-2-ones as Building Blocks : A review highlighted the significance of 2H-pyran-2-ones, closely related to 3,4-dihydro-2H-pyran, as building blocks in synthesizing various heterocycles. These compounds are important for creating molecular diversity in organic chemistry (Pratap & Ram, 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15-13/h1-3,5-7,9,13H,4,8,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYFHVWBJDKUTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)COCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods III
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